molecular formula C6H4BrClF3N B11855878 4-Bromo-2-(trifluoromethyl)pyridine hydrochloride CAS No. 1186195-53-8

4-Bromo-2-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B11855878
CAS No.: 1186195-53-8
M. Wt: 262.45 g/mol
InChI Key: MGRXFENGOIPIPQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H3BrF3N·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethyl)pyridine hydrochloride typically involves the bromination of 2-(trifluoromethyl)pyridine. One common method includes the reaction of 2-(trifluoromethyl)pyridine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)pyridine hydrochloride depends on its application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The trifluoromethyl group can enhance the biological activity and metabolic stability of the resulting compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and properties. This makes it a versatile intermediate in various chemical syntheses, particularly in creating compounds with enhanced biological activity .

Biological Activity

4-Bromo-2-(trifluoromethyl)pyridine hydrochloride is an organic compound characterized by a bromine atom and a trifluoromethyl group attached to a pyridine ring. Its molecular formula is C6H3BrF3NC_6H_3BrF_3N, with a molecular weight of 225.99 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The unique combination of bromine and trifluoromethyl groups imparts distinctive chemical properties, making it valuable in various scientific applications. Synthesis methods for this compound often involve nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles under suitable conditions.

Biological Activities

1. Antimicrobial Properties:
Research indicates that derivatives of 4-Bromo-2-(trifluoromethyl)pyridine exhibit significant antimicrobial activity. For instance, compounds containing the trifluoromethyl group have shown selectivity against Chlamydia trachomatis, a common sexually transmitted bacterium. These compounds halted the growth of the pathogen without affecting host cell viability, indicating their potential as selective antichlamydial agents .

2. Inhibition of Enzymatic Activity:
The compound has been studied for its ability to inhibit specific enzymes, particularly p38α MAP kinase. Variants of this compound have demonstrated improved inhibitory activity compared to parent compounds, suggesting that structural modifications can enhance biological efficacy . The trifluoromethyl group enhances lipophilicity, allowing better penetration into biological membranes and interaction with target proteins.

The mechanism by which 4-Bromo-2-(trifluoromethyl)pyridine exerts its biological effects involves several pathways:

  • Interaction with Enzymes: The compound interacts with specific molecular targets, such as kinases, which play critical roles in cellular signaling pathways.
  • Selectivity for Pathogens: The presence of electron-withdrawing groups like trifluoromethyl enhances selectivity for pathogenic organisms over mammalian cells, minimizing toxicity .

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialSelective inhibition of Chlamydia trachomatis growth without host toxicity
Enzyme InhibitionImproved p38α MAP kinase inhibition compared to parent compounds
Toxicity AssessmentMild toxicity towards mammalian cells; non-mutagenic in Drosophila melanogaster

Case Study: Antichlamydial Activity

A study demonstrated that a derivative of 4-Bromo-2-(trifluoromethyl)pyridine showed an IC50 value of 5.2 μg/mL against Chlamydia trachomatis. The compound reduced chlamydial infection rates while maintaining low toxicity levels in mammalian cells, highlighting its potential as a therapeutic agent against chlamydial infections .

Properties

CAS No.

1186195-53-8

Molecular Formula

C6H4BrClF3N

Molecular Weight

262.45 g/mol

IUPAC Name

4-bromo-2-(trifluoromethyl)pyridine;hydrochloride

InChI

InChI=1S/C6H3BrF3N.ClH/c7-4-1-2-11-5(3-4)6(8,9)10;/h1-3H;1H

InChI Key

MGRXFENGOIPIPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)C(F)(F)F.Cl

Origin of Product

United States

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